Chemical structure and properties of PHA-665752-d8 hydrate
Chemical structure and properties of PHA-665752-d8 hydrate
Precision Tools for c-Met Inhibitor Bioanalysis
Executive Summary
PHA-665752-d8 hydrate is the stable, isotopically labeled analog of PHA-665752, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. While the parent compound is a critical tool in oncology research for studying Hepatocyte Growth Factor (HGF)-driven tumorigenesis, the d8-hydrate form serves a distinct, specialized purpose: it is the Gold Standard Internal Standard (IS) for the quantitative bioanalysis of PHA-665752 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the physicochemical properties, structural logic, and experimental protocols required to utilize PHA-665752-d8 hydrate effectively. It addresses the specific challenges of handling "hydrate" forms and provides a self-validating workflow for developing robust pharmacokinetic (PK) assays.
Chemical Identity & Structural Analysis
The Parent vs. The Standard
To understand the isotope, one must first define the analyte. PHA-665752 is an indolone derivative that functions as an ATP-competitive inhibitor. The "d8" designation indicates the substitution of eight hydrogen atoms (
| Feature | Parent: PHA-665752 | Internal Standard: PHA-665752-d8 |
| CAS Number | 477575-56-7 | Varies by isotope batch |
| Formula | ||
| Mol.[1][2][3][4] Weight | 641.61 g/mol | ~649.66 g/mol (anhydrous basis) |
| Role | c-Met Inhibitor (Pharmacological) | Internal Standard (Analytical) |
| Solubility | DMSO (100 mM), Insoluble in Water | DMSO (Identical profile) |
The "Hydrate" Factor
The term "hydrate" indicates that water molecules are incorporated into the crystal lattice of the solid compound.
-
Implication for Weighing: You cannot assume the powder is 100% active isotope. The "Effective Molecular Weight" is higher than the theoretical anhydrous weight.
-
Correction Factor: When preparing stock solutions, the Certificate of Analysis (CoA) must be consulted for the specific water content (often expressed as % water or moles of
).
Mechanism of Action (Contextual Grounding)
While the d8 form is non-therapeutic, its utility is derived from the parent compound's biological activity. PHA-665752 binds to the ATP-binding pocket of the c-Met receptor, preventing autophosphorylation and downstream signaling.
Figure 1: c-Met Signaling Pathway & Inhibition Node
This diagram illustrates the signal transduction cascade blocked by PHA-665752, validating the need for precise quantification in PK/PD studies.
Caption: PHA-665752 acts as an ATP-competitive inhibitor, severing the link between HGF binding and downstream oncogenic signaling (PI3K, RAS, STAT).
Analytical Application: The LC-MS/MS Workflow
The primary application of PHA-665752-d8 is to correct for Matrix Effects (ion suppression/enhancement) and Recovery Losses during bioanalysis. Because the physicochemical properties of the d8 analog are nearly identical to the parent, they co-elute chromatographically but are distinguished by the mass spectrometer.
Why Deuterium?
-
Co-Elution: The d8 analog elutes at the exact same retention time as the analyte, experiencing the exact same matrix suppression from plasma phospholipids or salts.
-
Mass Discrimination: The +8 Da shift places the IS signal safely outside the isotopic envelope of the parent compound (M+1, M+2), preventing "crosstalk."
Figure 2: Quantitative Bioanalysis Workflow
Caption: The self-validating workflow ensures that any loss of analyte during extraction is mirrored by the IS, nullifying error in the final ratio calculation.
Experimental Protocols
Stock Solution Preparation (The Critical Step)
Handling the "Hydrate" requires mathematical correction to ensure stoichiometry.
-
Calculate Adjusted Mass:
Note: Check the CoA for the specific water content. If unknown, assume significant water weight and standardize via UV or qNMR if absolute concentration is critical. -
Solvent: Dissolve in 100% DMSO . Do not use aqueous buffers for the master stock, as the compound may precipitate over time.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C .
LC-MS/MS Method Development Strategy
Since specific MRM transitions can vary by instrument voltage, follow this optimization protocol:
Step 1: Q1 Scan (Precursor Selection)
-
Parent: Scan 600–700 Da. Expect base peak at 641.6
. -
IS (d8): Scan 600–700 Da. Expect base peak at 649.6
.
Step 2: Product Ion Scan (Fragmentation)
-
Apply Collision Energy (CE) ramp (e.g., 20–50 eV).
-
Identify the most stable fragment ion.
-
Likely Fragment: Loss of the pyrrolidine moiety or cleavage at the sulfonyl group.
-
Selection Rule: Choose a fragment that retains the deuterium label for the IS channel. If the label is lost during fragmentation, the IS will mimic the parent's fragment, causing interference.
-
Step 3: Final MRM Setup (Example)
| Compound | Precursor (Q1) | Product (Q3) | Dwell Time |
|---|---|---|---|
| PHA-665752 | 641.6 | Optimized Fragment | 50 ms |
| PHA-665752-d8 | 649.6 | Optimized Fragment (+8) | 50 ms |
Handling, Stability & Safety
-
Hygroscopicity: As a hydrate, the solid is prone to absorbing atmospheric moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which alters the weighing precision.
-
Light Sensitivity: Indolone scaffolds can degrade under intense light. Perform weighing and dilution in low-light conditions or use amber glassware.
-
Solubility Limits: While soluble in DMSO, dilution into aqueous media (e.g., cell culture media or mobile phase) should be done stepwise. A final DMSO concentration <0.5% is recommended for biological assays to avoid solvent toxicity.
References
-
Christensen, J. G., et al. "A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo."[3][5] Cancer Research, vol. 63, no.[3][6] 21, 2003, pp. 7345-7355.[5]
-
MedChemExpress. "PHA-665752 Datasheet & Biological Activity." MedChemExpress, 2024.
-
Selleck Chemicals. "PHA-665752 Chemical Structure and Properties." SelleckChem, 2024.
-
BenchChem. "A Comparative Guide to Internal Standards in Analyte Detection." BenchChem Technical Guides, 2025.
-
PubChem. "Compound Summary: PHA-665752." National Library of Medicine, 2025.
Sources
- 1. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellagentech.com [cellagentech.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
